molecular formula C9H13NO2 B12875853 Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12875853
M. Wt: 167.20 g/mol
InChI Key: SJSOCCHZOCIUQS-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring substituents at positions 4 (methyl) and 5 (ethyl), with a methyl ester group at position 2. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which enables diverse reactivity and biological activity.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-7-6(2)5-8(10-7)9(11)12-3/h5,10H,4H2,1-3H3

InChI Key

SJSOCCHZOCIUQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including acylation and alkylation, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

Method Description Yield
Acid-Catalyzed ReactionReaction of ethyl pyrrolecarboxaldehyde with methanol in the presence of an acid catalyst.High
Friedel-Crafts ReactionAcylation of pyrrole derivatives using acyl chlorides under Friedel-Crafts conditions.Moderate

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property positions the compound as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also explored its anticancer properties, showing promising results in inhibiting tumor growth in vitro. The mechanism of action is believed to involve the modulation of cellular pathways associated with cancer cell proliferation.

Medical Applications

Pharmaceutical Intermediate

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its derivatives are being evaluated for their efficacy in treating various diseases, including cancer and infections.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the formulation of products with specific characteristics tailored to industrial needs.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on various derivatives showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies.
  • Anticancer Research
    • In vitro studies indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate and related pyrrole carboxylates:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-Me, 5-Et, 2-COOMe C₁₀H₁₅NO₂ 181.23 g/mol High lipophilicity; potential pharmacological applications due to steric and electronic effects.
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-Me, 5-(4-BrPh), 2-COOEt C₁₅H₁₄BrNO₂ 328.19 g/mol Bromophenyl group enhances π-π interactions; studied in synthetic intermediates.
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate 4-Ac, 5-NH₂, 2-COOMe C₈H₁₀N₂O₃ 182.18 g/mol Acetyl and amino groups enable hydrogen bonding; used in heterocyclic synthesis.
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-CHO, 2-COOEt C₈H₉NO₃ 167.16 g/mol Formyl group increases electrophilicity; reactive in condensation reactions.
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOEt C₇H₈ClNO₂ 173.60 g/mol Chloro substituent enhances reactivity in nucleophilic substitutions; intermediate in drug synthesis.

Key Comparisons :

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., methyl, ethyl in the target compound) stabilize the pyrrole ring, reducing electrophilicity compared to electron-withdrawing groups (e.g., Cl in , CHO in ). For example, the chloro substituent in Ethyl 4-chloro-1H-pyrrole-2-carboxylate increases susceptibility to nucleophilic attack .
  • Bromophenyl groups (e.g., ) introduce steric bulk and enhance π-stacking, which can influence crystal packing and binding in biological targets.

Synthetic Methods :

  • The target compound likely follows synthesis pathways similar to Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate, involving cyclization of substituted pyrroles with esterification .
  • By contrast, formyl/acetyl derivatives (e.g., ) often require formylation or acetylation steps using reagents like Vilsmeier-Haack or Friedel-Crafts conditions.

Biological and Physical Properties: Lipophilicity: The target compound’s ethyl and methyl groups confer higher logP values compared to polar derivatives (e.g., amino or formyl substituents in ), enhancing membrane permeability . Hydrogen Bonding: Amino and acetyl groups (e.g., ) facilitate hydrogen bonding, influencing solubility and crystal packing, as analyzed via graph set theory in crystallography .

Crystallographic Analysis :

  • Structural validation tools like SHELX and ORTEP are critical for confirming substituent positions and molecular geometry. For instance, SHELXL refinements were used to resolve stereochemistry in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate .

Biological Activity

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 181.22 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring with ethyl and methyl substituents, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation. For example, a common synthetic route includes:

  • Formation of the Pyrrole Ring : The initial step involves the reaction of suitable precursors to form the pyrrole structure.
  • Carboxylation : Introduction of the carboxylate group through reaction with carbon dioxide or related reagents.
  • Esterification : The final step involves esterification to obtain the methyl ester form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

Further investigations into the anticancer potential of this compound have revealed promising results. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

In a study conducted on human cancer cell lines, the following effects were observed:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results confirmed its potent activity against Staphylococcus aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : In a laboratory setting, this compound was tested against several cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

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